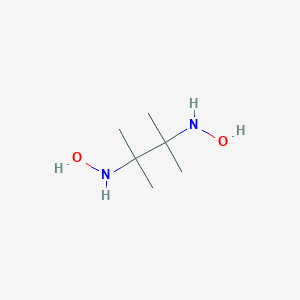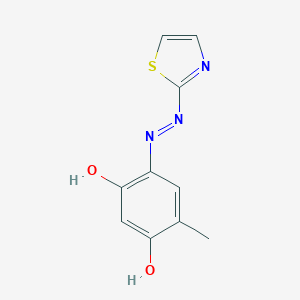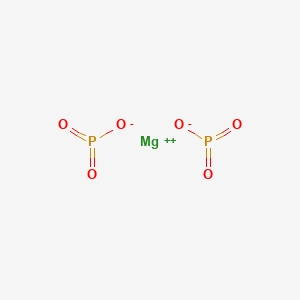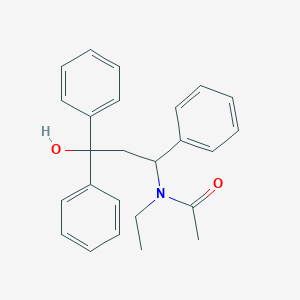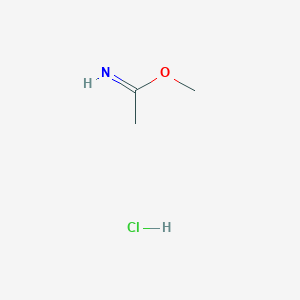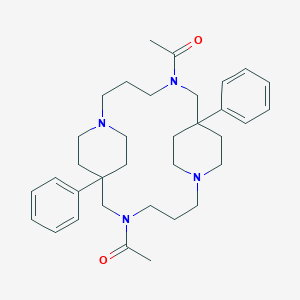
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DOTA-PhAc and is a derivative of the well-known DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA-PhAc is a macrocyclic compound that has been extensively studied for its potential use in various applications, including medical imaging, drug delivery, and targeted therapy.
Mecanismo De Acción
The mechanism of action of DOTA-PhAc involves its ability to bind to specific receptors on cancer cells. The compound has a high affinity for the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA, DOTA-PhAc is internalized into the cancer cell and can be visualized using PET imaging.
Efectos Bioquímicos Y Fisiológicos
DOTA-PhAc has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a short half-life, which allows for rapid clearance from the body. In addition, DOTA-PhAc has been shown to have minimal off-target binding, which reduces the risk of false-positive results in PET imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DOTA-PhAc is its high specificity for PSMA, which allows for targeted imaging of cancer cells. In addition, the short half-life of the compound reduces the risk of radiation exposure to patients. However, the synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for the use of DOTA-PhAc in scientific research. One area of interest is the development of targeted therapies using DOTA-PhAc as a drug delivery vehicle. The compound has been shown to be effective in delivering therapeutic agents to cancer cells, which could potentially improve the efficacy of cancer treatments. In addition, further research is needed to investigate the use of DOTA-PhAc in other applications, such as magnetic resonance imaging (MRI) and computed tomography (CT) imaging.
Conclusion:
In conclusion, DOTA-PhAc is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in medical imaging, drug delivery, and targeted therapy. DOTA-PhAc has several advantages, including its high specificity for PSMA and short half-life, but its complex synthesis may limit its availability for research purposes. Future research is needed to explore the full potential of DOTA-PhAc in scientific research.
Métodos De Síntesis
The synthesis of DOTA-PhAc involves the reaction of DOTA with acetic anhydride and phenylacetic acid in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of DOTA-PhAc is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DOTA-PhAc has been extensively studied for its potential use in medical imaging, particularly in positron emission tomography (PET) imaging. PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize metabolic processes in the body. DOTA-PhAc has been shown to be an effective PET imaging agent for detecting cancer cells, particularly in prostate cancer.
Propiedades
Número CAS |
13073-17-1 |
|---|---|
Nombre del producto |
1,5,10,14-Tetraazatricyclo(14.2.2.2(sup 7,10))docosane, 5,14-diacetyl-7,16-diphenyl- |
Fórmula molecular |
C34H48N4O2 |
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
1-(14-acetyl-7,16-diphenyl-1,5,10,14-tetrazatricyclo[14.2.2.27,10]docosan-5-yl)ethanone |
InChI |
InChI=1S/C34H48N4O2/c1-29(39)37-21-9-19-35-25-17-34(18-26-35,32-13-7-4-8-14-32)28-38(30(2)40)22-10-20-36-23-15-33(27-37,16-24-36)31-11-5-3-6-12-31/h3-8,11-14H,9-10,15-28H2,1-2H3 |
Clave InChI |
CCUDVEANUNTZKL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
SMILES canónico |
CC(=O)N1CCCN2CCC(CC2)(CN(CCCN3CCC(C1)(CC3)C4=CC=CC=C4)C(=O)C)C5=CC=CC=C5 |
Otros números CAS |
13073-17-1 |
Sinónimos |
5,14-Diacetyl-7,16-diphenyl-1,5,10,14-tetraazatricyclo[14.2.2.27,10]docosane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



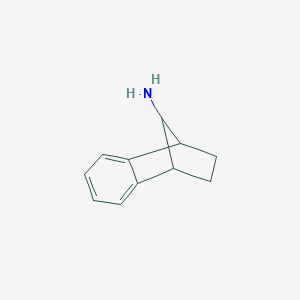
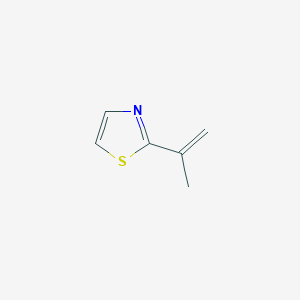
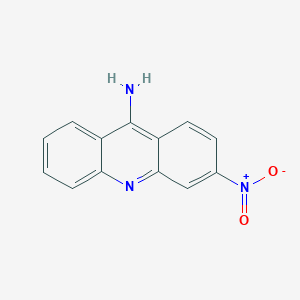
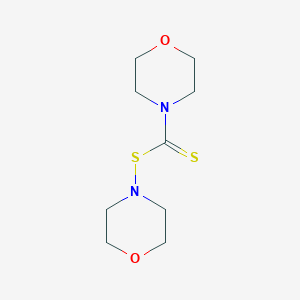
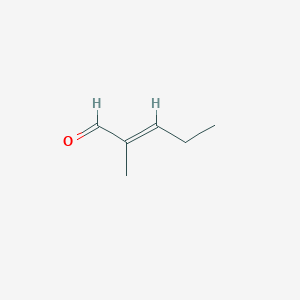
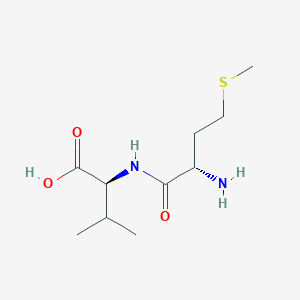
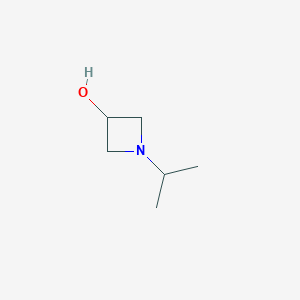
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
